

Aglaxiflorin D: A Comprehensive Technical Overview of a Bisamide Alkaloid

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Compound of Interest

Compound Name: Aglaxiflorin D

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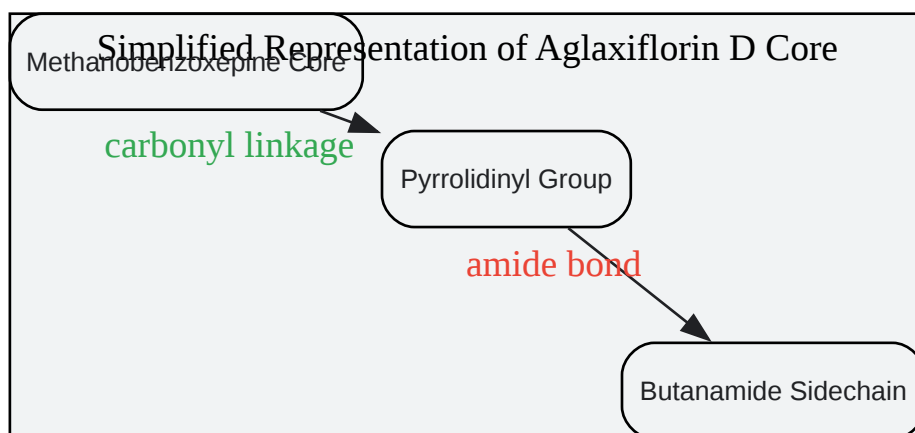
Introduction

Aglaxiflorin D is a naturally occurring bisamide alkaloid isolated from plants of the *Aglaia* genus, specifically from the leaves of *Aglaia abbreviata*.^{[1][2]} As a member of the bisamide class of compounds, which are characteristic secondary metabolites of the Meliaceae family, **Aglaxiflorin D** is of interest to the scientific community for its potential biological activities. While specific research on **Aglaxiflorin D** is limited, this technical guide provides a detailed overview of its chemical structure and properties, supplemented with data from closely related bisamide alkaloids from the *Aglaia* genus to infer its potential biological profile and relevant experimental methodologies.

Chemical Structure and Properties

Aglaxiflorin D is a complex molecule with a molecular formula of C₃₆H₄₂N₂O₉ and a molecular weight of 646.73 g/mol.^[3] Its systematic IUPAC name is (2R)-2-hydroxy-2-methyl-N-[(2S)-1-[[[(2R,3R,4S,5R,10S)-2,3,4,5-tetrahydro-5,10-dihydroxy-6,8-dimethoxy-2-(4-methoxyphenyl)-4-phenyl-2,5-methano-1-benzoxepin-3-yl]carbonyl]-2-pyrrolidinyl]butanamide.^[3]

Below is a two-dimensional representation of the chemical structure of **Aglaxiflorin D**.



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Figure 1. Simplified structural relationship of **Aglaxiflorin D** components.

Table 1: Physicochemical Properties of **Aglaxiflorin D**

Property	Value	Reference(s)
CAS Number	269739-78-8	[3]
Molecular Formula	C36H42N2O9	[3]
Molecular Weight	646.73 g/mol	[3]
Appearance	Powder	[4]
Melting Point	131-133 °C	[3]
Boiling Point (Predicted)	866.2 ± 65.0 °C	[3]
Density (Predicted)	1.37 ± 0.1 g/cm ³	[3]
pKa (Predicted)	12.17 ± 0.70	[3]

Potential Biological Activities of Related Aglaia Bisamides

Direct studies on the biological activity of **Aglaxiflorin D** are not readily available in the current literature. However, extensive research on other bisamide alkaloids isolated from various *Aglaia*

species provides valuable insights into the potential therapeutic applications of this class of compounds. The primary activities reported are cytotoxicity against cancer cell lines and the potential to reverse multidrug resistance.

Cytotoxicity and Apoptosis

Numerous bisamides and related flavaglines from the *Aglaia* genus have demonstrated potent cytotoxic effects against a range of human cancer cell lines.[5][6] For instance, certain cyclopenta[b]benzofurans from *Aglaia edulis* exhibited significant in vitro cytotoxic activity with ED50 values ranging from 0.001 to 0.8 µg/mL.[6]

The mechanism of cytotoxicity for some related compounds has been linked to the induction of apoptosis.[1] For example, an aglaforbesin derivative was shown to induce apoptosis in HCT116 human colorectal cancer cells, characterized by the activation of caspases 3/7 and DNA fragmentation.[7] This suggests that bisamides like **Agloxiflorin D** may also exert their cytotoxic effects through the initiation of programmed cell death.



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Figure 2. Postulated apoptotic pathway induced by *Aglaia* bisamide analogues.

Table 2: Cytotoxic Activity of Selected Compounds from *Aglaia* Species

Compound/Extract	Cell Line(s)	Activity (IC50/ED50)	Reference(s)
Aglaroxin A 1-O-acetate	Lu1, LNCaP, MCF-7	0.001 - 0.8 µg/mL	[6]
Silvestrol	Various cancer cell lines	Potent cytotoxic activity	[8]
Aglaforbesin Derivative	HCT116	1.13 ± 0.07 µg/mL	[7]
Amocurin C	KB, MCF-7	Cytotoxic	[9]
(20S)-20-hydroxydammar 24-en-3-on	B16-F10	21.55 ± 0.25 µM	[9]

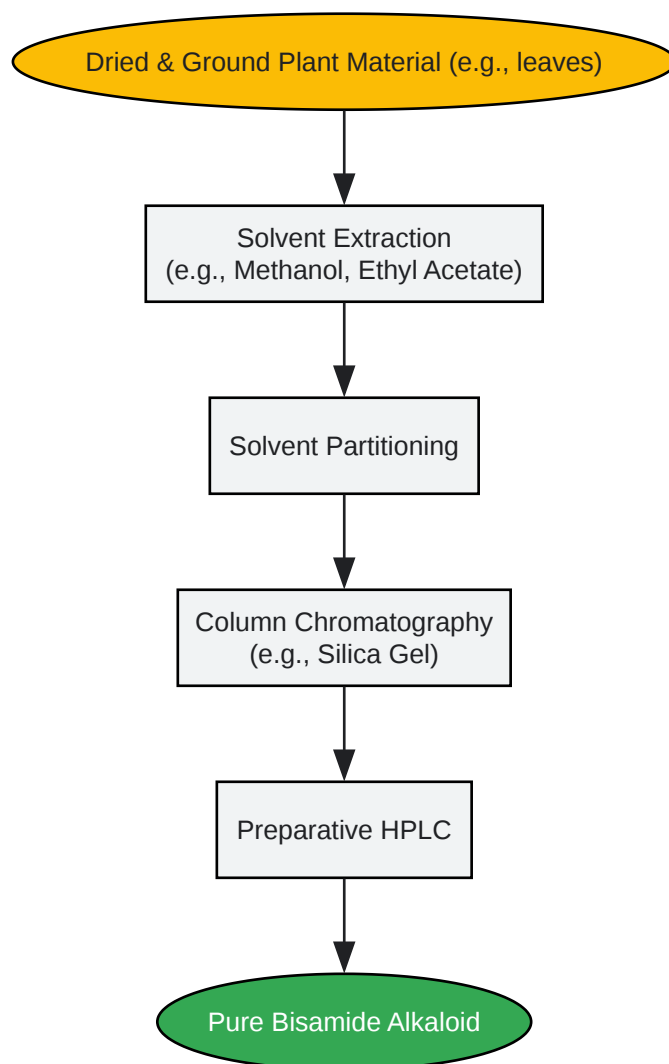
Note: The data in this table is for compounds structurally related to **Aglaxiflorin D** and should be used for comparative purposes only.

Experimental Protocols

Detailed experimental protocols for **Aglaxiflorin D** are not published. However, the following sections describe general methodologies used for the isolation and characterization of bisamide alkaloids from *Aglaia* species, which can be adapted for research on **Aglaxiflorin D**.

General Isolation and Purification Workflow

The isolation of bisamides from *Aglaia* species typically involves a multi-step process beginning with the extraction of plant material, followed by chromatographic separation.



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Figure 3. A representative workflow for the isolation of bisamide alkaloids.

Protocol for Extraction and Isolation of Bisamides from *Aglaia* Species (General)

- **Extraction:** Air-dried and powdered plant material (e.g., leaves) is subjected to sequential extraction with solvents of increasing polarity, such as n-hexane, ethyl acetate, and methanol.
- **Fractionation:** The crude extract exhibiting biological activity is then fractionated using column chromatography over silica gel. A gradient elution system, for example, a mixture of hexane and ethyl acetate with increasing polarity, is commonly employed.

- Purification: Fractions showing similar profiles on thin-layer chromatography (TLC) are combined. Further purification is achieved through repeated column chromatography or by using preparative high-performance liquid chromatography (HPLC) to yield the pure bisamide compounds.

Structure Elucidation by NMR Spectroscopy

The structural determination of complex natural products like **Aglaxiflorin D** and its analogues heavily relies on nuclear magnetic resonance (NMR) spectroscopy. A combination of one-dimensional (^1H and ^{13}C) and two-dimensional NMR techniques is essential for unambiguous structure elucidation.

Key NMR Experiments for Bisamide Structure Determination:

- ^1H NMR: Provides information on the number and chemical environment of protons.
- ^{13}C NMR and DEPT: Determines the number and type of carbon atoms (CH_3 , CH_2 , CH , and quaternary carbons).
- COSY (Correlation Spectroscopy): Identifies proton-proton spin-spin couplings, revealing adjacent protons.
- HSQC (Heteronuclear Single Quantum Coherence) / HETCOR (Heteronuclear Correlation): Correlates directly bonded proton and carbon atoms.
- HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds apart, crucial for connecting different structural fragments.
- NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which is vital for determining the stereochemistry of the molecule.[\[10\]](#)

Conclusion

Aglaxiflorin D represents a structurally complex bisamide alkaloid from the *Aglaia* genus. While specific biological data for this compound remains to be elucidated, the well-documented cytotoxic and apoptosis-inducing properties of related bisamides and flavaglines highlight its

potential as a lead compound for further investigation in drug discovery, particularly in the field of oncology. The experimental protocols for isolation and structural elucidation outlined in this guide provide a solid foundation for researchers to explore the chemistry and pharmacology of **Aglaxiflorin D** and other related natural products. Further studies are warranted to fully characterize the biological activity profile and mechanism of action of this promising molecule.

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